N-(5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-(5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide is a complex organic compound that features a unique combination of thiadiazole and benzothiazole rings
Mechanism of Action
Target of Action
The compound, also known as N-(5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-benzothiazole-2-carboxamide, is a benzothiazole derivative . Benzothiazoles have emerged as key scaffolds for the discovery of new drugs due to their inherent affinity to several biological receptors . They have been found to possess a wide spectrum of pharmacological activities such as antimicrobial, anticancer, antitubercular, antifungal, antidiabetic, anti-inflammatory, and antiviral .
Mode of Action
Benzothiazole derivatives have been found to inhibitquorum sensing , a bacterial cell–cell communication mechanism that bacteria use to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Biochemical Pathways
The compound likely affects the quorum sensing pathways . Bacteria use these pathways to coordinate their behavior, including biofilm formation, virulence production, and other pathogenesis . By inhibiting quorum sensing, the compound could potentially disrupt these processes, thereby exerting its antimicrobial effects .
Result of Action
The compound has shown promising quorum-sensing inhibitory activity . In the LasB system, it showed promising quorum-sensing inhibitors with IC 50 of 115.2 μg mL −1, 182.2 μg mL −1 and 45.5 μg mL −1, respectively . This suggests that the compound could potentially be used to inhibit bacterial growth and disrupt bacterial communication, thereby mitigating the effects of bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide typically involves multiple steps, starting with the formation of the thiadiazole ring. One common method involves the cyclocondensation of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions. The resulting thiadiazole intermediate is then reacted with a benzothiazole derivative, often through nucleophilic substitution reactions, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole and benzothiazole rings can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups within the compound, often using reagents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reduction: Sodium borohydride, hydrogen gas with palladium on carbon (Pd/C)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity or solubility.
Scientific Research Applications
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties. The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine: Explored for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes (LEDs).
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Known for their antimicrobial and anticancer properties.
Thiadiazole derivatives: Exhibiting a wide range of biological activities, including anti-inflammatory and antiviral effects.
Uniqueness
N-(5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide stands out due to its combined thiadiazole and benzothiazole rings, which confer unique chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4OS3/c1-2-7-19-13-17-16-12(21-13)15-10(18)11-14-8-5-3-4-6-9(8)20-11/h1,3-6H,7H2,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUOUNIRVYRBCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NN=C(S1)NC(=O)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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